molecular formula C20H23FN4O2 B2433887 N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide CAS No. 2380099-29-4

N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide

Cat. No. B2433887
CAS RN: 2380099-29-4
M. Wt: 370.428
InChI Key: RFVSNKAYGVRAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). The drug has shown promising results in clinical trials and has been approved by the FDA for the treatment of NSCLC patients who have developed resistance to first-line EGFR TKIs.

Mechanism of Action

N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide selectively targets mutant forms of EGFR that are commonly found in NSCLC patients, such as the T790M mutation. The drug irreversibly binds to the ATP-binding site of the mutant EGFR, thereby inhibiting its activity and downstream signaling pathways. This results in the inhibition of cell proliferation and induction of apoptosis in NSCLC cells.
Biochemical and Physiological Effects:
N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide has been shown to have potent antitumor activity in NSCLC patients with T790M mutation. The drug has been shown to induce tumor regression and improve progression-free survival in clinical trials. Additionally, N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide has a favorable safety profile with a low incidence of adverse events.

Advantages and Limitations for Lab Experiments

N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide has several advantages for use in lab experiments, including its potent and selective inhibition of mutant EGFR, its favorable safety profile, and its ability to induce tumor regression in NSCLC models. However, the drug has some limitations, including the potential for resistance development and the need for careful patient selection to ensure optimal efficacy.

Future Directions

There are several potential future directions for the study of N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide. These include the investigation of combination therapies with other targeted agents or immunotherapies, the development of predictive biomarkers to identify patients who are most likely to benefit from treatment, and the exploration of alternative dosing regimens or treatment schedules to optimize efficacy and minimize toxicity. Additionally, further studies are needed to better understand the mechanisms of resistance to N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide and to develop strategies to overcome this resistance.

Synthesis Methods

The synthesis of N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide involves a series of chemical reactions that start with the preparation of 5-fluoro-6-phenylpyrimidine-4-amine, which is then reacted with (R)-3-chloro-1,2-propanediol to form the key intermediate, (R)-3-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-ol. This intermediate is then converted into the final product, N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide, through a series of chemical transformations that involve protection and deprotection of various functional groups.

Scientific Research Applications

N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of NSCLC patients who have developed resistance to first-line EGFR TKIs. The drug has shown significant activity in both in vitro and in vivo models of NSCLC and has demonstrated a favorable safety profile in clinical trials.

properties

IUPAC Name

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c1-24(20(26)15-7-9-27-10-8-15)16-11-25(12-16)19-17(21)18(22-13-23-19)14-5-3-2-4-6-14/h2-6,13,15-16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVSNKAYGVRAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=NC(=C2F)C3=CC=CC=C3)C(=O)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.